N-ethyl-4-[(2-ethylhexanoyl)amino]-N-phenylbenzamide
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Overview
Description
N-ethyl-4-[(2-ethylhexanoyl)amino]-N-phenylbenzamide is an organic compound with a complex structure that includes an amide group, a phenyl ring, and an ethylhexanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-[(2-ethylhexanoyl)amino]-N-phenylbenzamide typically involves the reaction of N-phenylbenzamide with 2-ethylhexanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
- Dissolve N-phenylbenzamide in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add 2-ethylhexanoyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-[(2-ethylhexanoyl)amino]-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the amide group or other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as ammonia (NH₃) or thiols (RSH) in the presence of a base.
Major Products
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Amines or alcohols.
Substitution: Substituted amides or thiols.
Scientific Research Applications
N-ethyl-4-[(2-ethylhexanoyl)amino]-N-phenylbenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-ethyl-4-[(2-ethylhexanoyl)amino]-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-ethyl-4-(4-nitrophenyl)azoanilinoethanol: A compound with a similar structure but different functional groups, used in dye and pigment industries.
Ethanamine, N-ethyl-: A simpler amine compound with different chemical properties and applications.
Uniqueness
N-ethyl-4-[(2-ethylhexanoyl)amino]-N-phenylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial contexts.
Properties
Molecular Formula |
C23H30N2O2 |
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Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-ethyl-4-(2-ethylhexanoylamino)-N-phenylbenzamide |
InChI |
InChI=1S/C23H30N2O2/c1-4-7-11-18(5-2)22(26)24-20-16-14-19(15-17-20)23(27)25(6-3)21-12-9-8-10-13-21/h8-10,12-18H,4-7,11H2,1-3H3,(H,24,26) |
InChI Key |
HYXBWTYBGILTAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)NC1=CC=C(C=C1)C(=O)N(CC)C2=CC=CC=C2 |
Origin of Product |
United States |
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